A Technical Guide to 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
A Technical Guide to 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
CAS Number: 176650-92-3
Abstract
This technical guide provides a comprehensive overview of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol, a pivotal second-generation (G2) poly(benzyl ether) dendron. As a cornerstone in the field of dendrimer chemistry, this molecule serves as a critical building block for the synthesis of larger, architecturally complex macromolecules with applications in drug delivery, materials science, and catalysis. This document details the foundational convergent synthesis strategy, step-by-step experimental protocols for its preparation and its precursors, in-depth characterization data, and a discussion of its scientific significance. The protocols are grounded in the seminal work of Hawker and Fréchet, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction and Scientific Context
3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol, identified by CAS number 176650-92-3, is a highly branched aromatic molecule belonging to the family of Fréchet-type dendrons.[1] Its structure is characterized by a focal benzyl alcohol group, which serves as the reactive point for further generational growth or for attachment to a core molecule, and a periphery comprised of four methoxy groups.
The significance of this compound lies in its role as a key intermediate in the convergent synthesis of dendrimers. First described by Hawker and Fréchet in 1990, the convergent approach builds dendrimers from the outside-in.[1] This methodology offers superior control over the final structure and purity of the macromolecule compared to divergent methods, as it minimizes the number of simultaneous reactions in later stages, thereby reducing the probability of defects. This G2-OH dendron represents a pre-synthesized, purified "wedge" that can be reliably coupled to a core, a critical advantage for creating monodisperse, well-defined dendritic materials.
Physicochemical and Spectroscopic Data
A thorough characterization is essential for confirming the identity and purity of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol. The following tables summarize its key properties and expected spectroscopic data based on established literature.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 176650-92-3 | [2] |
| Molecular Formula | C₂₅H₂₈O₇ | [2] |
| Molecular Weight | 440.49 g/mol | [2] |
| Appearance | White to off-white powder or crystals | [3] |
| IUPAC Name | [3,5-Bis[[3,5-bis(methyloxy)phenyl]methoxy]phenyl]methanol | [4] |
Table 2: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Chemical Shift (δ, ppm) and Assignment | Source(s) |
| ¹H NMR | CDCl₃ | 6.65 (d, J=2.3 Hz, 4H, Ar-H), 6.58 (d, J=2.2 Hz, 2H, Ar-H), 6.42 (t, J=2.3 Hz, 2H, Ar-H), 6.40 (t, J=2.2 Hz, 1H, Ar-H), 4.95 (s, 4H, -OCH₂Ar), 4.65 (s, 2H, -CH₂OH), 3.78 (s, 12H, -OCH₃) | [1] |
| ¹³C NMR | CDCl₃ | 161.0, 141.4, 139.2, 106.5, 105.3, 101.5, 99.9, 70.1, 65.1, 55.4 | [1] |
Synthesis and Purification
The preparation of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol is achieved through a convergent, multi-step process. The overall strategy involves two primary phases:
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Preparation of the Electrophile: Synthesis of the first-generation (G1) benzyl halide, 3,5-dimethoxybenzyl chloride.
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Convergent Coupling: Williamson ether synthesis between the G1 electrophile and the nucleophilic core monomer, 3,5-dihydroxybenzyl alcohol.
Synthetic Workflow
The diagram below illustrates the logical flow of the synthesis, starting from commercially available precursors to the final G2-OH dendron.
Caption: Convergent synthesis workflow for the target G2-OH dendron.
Experimental Protocol: Phase 1 - Synthesis of 3,5-Dimethoxybenzyl Chloride
Causality: The focal point alcohol of the G1 dendron (3,5-dimethoxybenzyl alcohol) must be converted into a good leaving group to facilitate the subsequent Sₙ2 reaction. Chlorination using thionyl chloride is a classic and efficient method for this transformation. Pyridine is added in catalytic amounts to neutralize the HCl byproduct.
Protocol:
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Reaction Setup: A 500 mL round-bottomed flask is charged with 3,5-dimethoxybenzyl alcohol (16.8 g, 100 mmol), pyridine (0.5 mL), and diethyl ether (Et₂O, 250 mL).
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Reagent Addition: The flask is cooled in an ice bath. Thionyl chloride (SOCl₂, 14.75 g, 125 mmol) is added dropwise over 30 minutes.
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Reaction: The ice bath is removed, and the mixture is stirred at room temperature for 12 hours.
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Work-up: The reaction mixture is poured into water (500 mL) and extracted with Et₂O (3 x 100 mL). The combined organic extracts are washed with water (2 x 200 mL) and brine (200 mL).
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Isolation: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield 3,5-dimethoxybenzyl chloride as an off-white solid (18.1 g, 97% yield), which typically requires no further purification.[5]
Experimental Protocol: Phase 2 - Synthesis of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
Causality: This step is the core Williamson ether synthesis. The phenolic hydroxyl groups of 3,5-dihydroxybenzyl alcohol are acidic and can be deprotonated by a base (K₂CO₃) to form a potent phenoxide nucleophile. 18-crown-6 is used as a phase-transfer catalyst to enhance the solubility and reactivity of the potassium carbonate. The generated phenoxides then displace the chloride from two equivalents of the G1 electrophile in a classic Sₙ2 reaction.
Protocol:
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Reaction Setup: A mixture of 3,5-dihydroxybenzyl alcohol (1.40 g, 10.0 mmol), 3,5-dimethoxybenzyl chloride (3.90 g, 21.0 mmol), potassium carbonate (K₂CO₃, 15.0 g, 108 mmol), and 18-crown-6 (0.60 g, 2.3 mmol) in 150 mL of acetone is prepared in a round-bottomed flask.[1]
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Reaction: The mixture is stirred vigorously and heated at reflux for 24 hours.
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Work-up: After cooling to room temperature, the mixture is filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure.
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Extraction: The residue is dissolved in dichloromethane (CH₂Cl₂) and washed sequentially with 5% aqueous sodium hydroxide (NaOH) and water.
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Purification: The organic layer is dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel using a dichloromethane-ethyl acetate gradient as the eluent.[1]
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Isolation: The pure fractions are combined and the solvent is evaporated to yield 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol as a white solid (yields typically range from 85-95%).[1]
Applications and Future Directions
The primary application of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol is as a versatile building block for higher-generation dendrimers. The focal hydroxyl group can be readily converted to other functional groups, such as a bromide or an amine, to facilitate further coupling reactions.
Caption: Functionalization pathways and applications of the G2-OH dendron.
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Drug Delivery: By attaching hydrophilic groups to the periphery and a therapeutic agent to the core, dendrimers built from this dendron can act as "unimolecular micelles" for drug solubilization and targeted delivery.
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Materials Science: Incorporation of these dendritic structures into polymers can modify properties such as viscosity, solubility, and thermal stability.
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Catalysis: The well-defined structure allows for the precise placement of catalytic sites at the core or periphery, leading to catalysts with unique activity and selectivity.
The continued exploration of Fréchet-type dendrons like the one detailed herein will undoubtedly lead to novel materials with precisely engineered properties for advanced technological and biomedical applications.
References
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Hawker, C. J.; Fréchet, J. M. J. Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society1990 , 112 (21), 7638–7647.
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Santa Cruz Biotechnology, Inc. 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol.
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Tokyo Chemical Industry Co., Ltd. 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol.
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World of Chemicals. 3,5-bis(3,5-dimethoxybenzyloxy)benzyl alcohol suppliers USA.
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ChemicalBook. 3,5-Dimethoxybenzyl chloride synthesis.
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